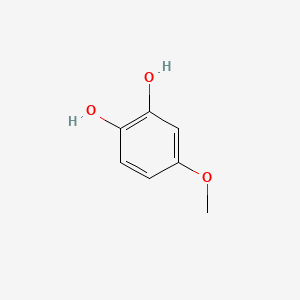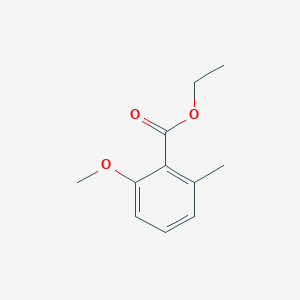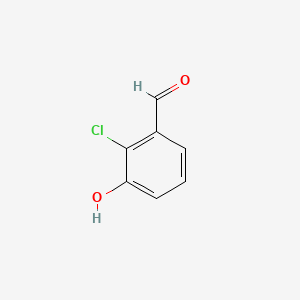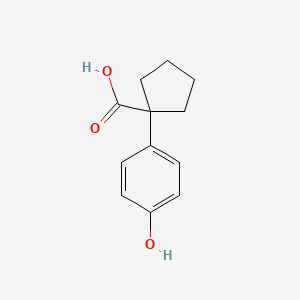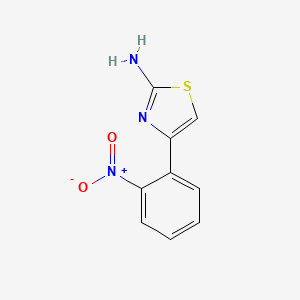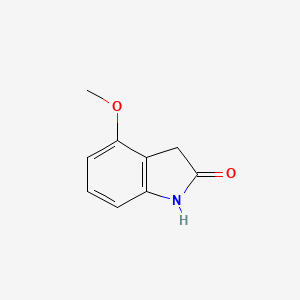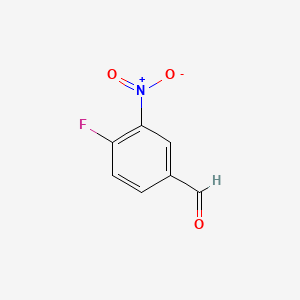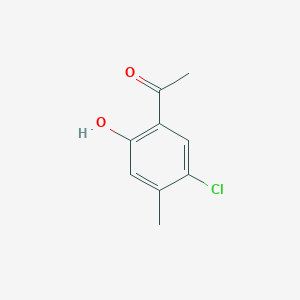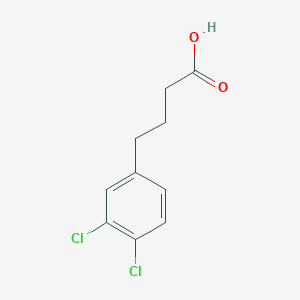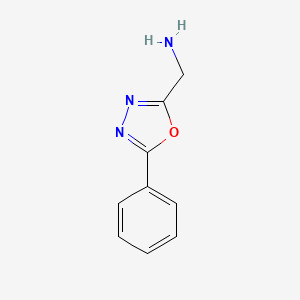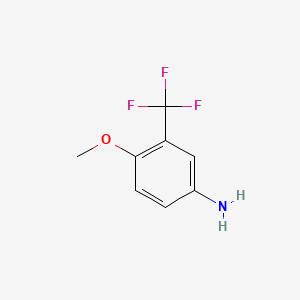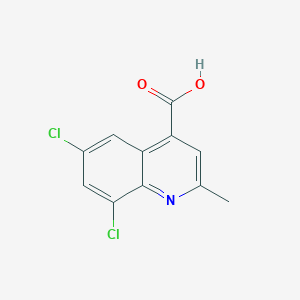
6,8-Dichloro-2-methylquinoline-4-carboxylic acid
Vue d'ensemble
Description
6,8-Dichloro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H7Cl2NO2 . It has a molecular weight of 256.09 . The compound is a light brown solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 6,8-Dichloro-2-methylquinoline-4-carboxylic acid is 1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
6,8-Dichloro-2-methylquinoline-4-carboxylic acid is a light brown solid . It has a molecular weight of 256.09 and a molecular formula of C11H7Cl2NO2 . The compound is stored at temperatures between 0-5°C .Applications De Recherche Scientifique
1. Synthesis and Cytotoxicity Studies
Research indicates that derivatives of quinoline compounds, such as 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, are synthesized and studied for their cytotoxicity against cancer cell lines. For instance, novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates derived from quinoline compounds demonstrated inhibitory effects on cancer cell growth in a dose- and time-dependent manner, comparable to established anticancer drugs (Mphahlele et al., 2014).
2. Structural Analogs and Antimalarial Activity
Some quinoline compounds, structurally similar to 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, have been investigated for potential antimalarial activity. However, studies have found that these compounds did not exhibit significant antimalarial properties (Campaigne & Hutchinson, 1970).
3. Antibacterial Activities
Quinoline carboxylic acids, including 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, have been studied for their antibacterial activities. Research on polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrated significant activities against both Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents (Koga et al., 1980).
4. Photodegradation Studies
Photodegradation of quinolinecarboxylic herbicides, closely related to 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, has been explored in aqueous systems. The studies focus on understanding the environmental impact and degradation pathways of these herbicides under different irradiation conditions (Pinna & Pusino, 2012).
5. Chemical Synthesis and Crystallography
Quinoline derivatives, including 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, have been synthesized for various studies, including crystallographic analysis to understand their 3-dimensional structures. Such research contributes to the development of potential pharmaceuticals and materials with specific properties (Li et al., 2013).
Propriétés
IUPAC Name |
6,8-dichloro-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWSMEWGHBKRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347356 | |
| Record name | 6,8-dichloro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-2-methylquinoline-4-carboxylic acid | |
CAS RN |
67059-22-7 | |
| Record name | 6,8-dichloro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



